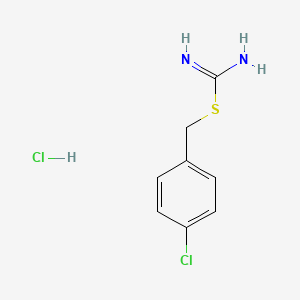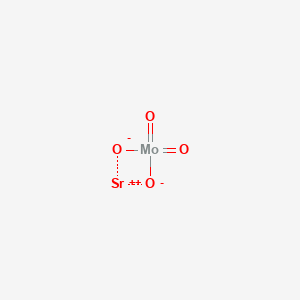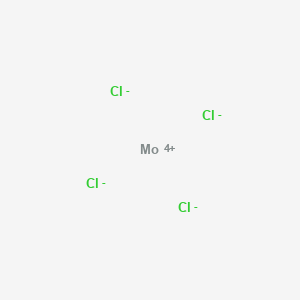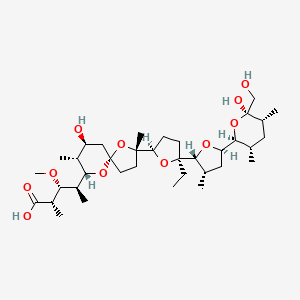
Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
Overview
Description
Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride, also known as 4-Chlorobenzyl carbamimidothioate hydrochloride, is an inhibitor of MreB polymerization . It destroys the MreB cytoskeleton and has anti-proliferation effects .
Molecular Structure Analysis
The molecular formula of this compound is C8H8ClNO2 . The IUPAC Standard InChI is InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) .Scientific Research Applications
Antimicrobial Applications
Carbamimidothioic acid phenylmethyl ester salts and their derivatives have been investigated for their antimicrobial properties. A study synthesized a series of these compounds, finding significant inhibitory action against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents, with the (3,4,5-trichlorophenyl) methyl ester chloride of carbamimidothioic acid showing particularly promising results (Tait et al., 1990).
Photocatalytic Degradation
The photocatalytic degradation of pollutants has been studied using compounds related to carbamimidothioic acid, such as chlorophenols, in the presence of TiO2 under UV light. These studies contribute to understanding how carbamimidothioic acid derivatives might interact in photocatalytic processes for environmental decontamination (Cunningham & Sedlák, 1996).
Organic Electronics and Solar Cells
Research into organic electronics has explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including 4-chlorobenzoic acid. This modification significantly improves the conductivity of PEDOT:PSS, suggesting applications in high-efficiency, ITO-free organic solar cells and potentially involving carbamimidothioic acid derivatives for similar enhancements (Tan et al., 2016).
Insecticidal Activity
Investigations into the insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives of carbamimidothioic acid, have shown significant activity against various insect pests. This research provides insights into the potential use of carbamimidothioic acid derivatives in developing new insecticides (Hasan et al., 1996).
Catalysis and Chemical Synthesis
Carbamimidothioic acid derivatives have been utilized in catalytic processes and chemical synthesis, demonstrating their versatility in organic chemistry. For instance, the electrocatalytic carboxylation of aromatic ketones with carbon dioxide has been explored using ionic liquids, highlighting the potential role of carbamimidothioic acid derivatives in facilitating such reactions (Feng et al., 2011).
Properties
IUPAC Name |
[amino-[(4-chlorophenyl)methylsulfanyl]methylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVHMIYSTFZJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=[NH2+])N)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-47-8 | |
| Record name | Carbamimidothioic acid, (4-chlorophenyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)






